molecular formula C17H15N5OS B5560116 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B5560116
M. Wt: 337.4 g/mol
InChI Key: LEHWTZFTULJOCR-UHFFFAOYSA-N
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Description

The compound 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide features a structurally complex acetamide backbone with a 2,6-dimethylphenyl group and a sulfanyl-linked heterocyclic substituent. The core structure, N-(2,6-dimethylphenyl)acetamide, is shared with several pharmacologically and agrochemically relevant compounds, while the 6-amino-3,5-dicyanopyridin-2-yl moiety introduces unique electronic and steric properties. Below, we compare this compound with structurally analogous derivatives, emphasizing substituent effects on applications, physicochemical properties, and research methodologies.

Properties

IUPAC Name

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS/c1-10-4-3-5-11(2)15(10)21-14(23)9-24-17-13(8-19)6-12(7-18)16(20)22-17/h3-6H,9H2,1-2H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHWTZFTULJOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades, leading to altered cellular responses .

Comparison with Similar Compounds

Key Observations:

  • Simpler substituents like diethylamino () result in lower molecular complexity, favoring use as reagents or intermediates . Chloro and methoxy groups (e.g., alachlor, oxadixyl) are associated with pesticidal activity, targeting weeds or fungi through distinct modes of action .
  • Physicochemical Properties: The diethylamino analogue’s low melting point (66–69°C) suggests higher solubility in organic solvents compared to bulkier heterocyclic derivatives . Polar groups like cyano or amino (in the target compound) may enhance hydrogen bonding, influencing bioavailability or environmental persistence.

Research Methodologies and Stability

  • Analytical Challenges : The heterocyclic substituents in the target compound and its indole-oxadiazole analogue () demand high-precision analytical techniques, such as stability-indicating assays under stress conditions (e.g., hydrolysis, oxidation) .
  • Agrochemical Development: Alachlor and oxadixyl exemplify how minor substituent changes (e.g., chloro vs. methoxy) redirect biological activity. The target compound’s dicyanopyridine group may confer resistance to metabolic degradation, a critical factor in pesticide design .

Biological Activity

The compound 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N6OSC_{13}H_{12}N_{6}OS, with a molecular weight of approximately 288.34 g/mol. The structure includes a pyridine ring with amino and dicyano substitutions, a sulfanyl group, and an acetamide moiety. This arrangement is critical for its biological interactions.

PropertyValue
Molecular FormulaC13H12N6OS
Molecular Weight288.34 g/mol
IUPAC NameThis compound
SMILESC1=CN=C(N=C1)NC(=O)SC2=C(C=C(C(=N2)N)C#N)C#N

The biological activity of This compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, leading to altered biological responses.
  • Receptor Modulation : It can bind to various receptors, potentially modulating their activity. This interaction can influence signaling pathways related to inflammation and cell survival.
  • Antioxidant Activity : Research indicates that the compound exhibits antioxidant properties, which can mitigate oxidative stress in cells and tissues.

Therapeutic Potential

The compound has been investigated for several therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Neuroprotective Effects : Research has indicated that it may protect neurons from oxidative damage and inflammation, making it a candidate for treating neurodegenerative diseases.

Case Studies and Research Findings

  • Neuroprotective Effects in Animal Models :
    A study investigated the neuroprotective effects of similar compounds in rat models subjected to oxidative stress. The results demonstrated significant reductions in markers of neuroinflammation and improved cognitive function following treatment with dicyanopyridine derivatives .
  • In Vitro Studies :
    In vitro assays have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to cell death .
  • Pharmacological Profiling :
    A comprehensive pharmacological profile revealed that the compound acts on multiple targets within the central nervous system (CNS), suggesting its potential utility in treating conditions like Alzheimer's disease .

Q & A

Synthesis and Characterization

Q: What are the critical considerations in synthesizing 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide to ensure high yield and purity? A: Key factors include:

  • Reaction conditions : Precise temperature control (e.g., maintaining 70–80°C for sulfanyl group coupling) and pH optimization to prevent side reactions like hydrolysis of the cyano groups .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product from unreacted starting materials. Confirm purity via HPLC (≥98%) .
  • Characterization : Combine 1H^1H-NMR (e.g., δ 12.50 ppm for NH, δ 4.12 ppm for SCH2_2) and high-resolution mass spectrometry (HRMS) to validate structural integrity. Elemental analysis (C, N, S) should align with theoretical values within ±0.3% .

Structural Confirmation

Q: How can researchers resolve ambiguities in the molecular structure of this compound using advanced spectroscopic and crystallographic methods? A:

  • X-ray crystallography : Resolve bond angles and torsion angles (e.g., C-S-C bond at ~100.7°) to confirm the pyridine-thioacetamide linkage. Compare with structurally analogous compounds like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide .
  • Multi-nuclear NMR : Use 13C^{13}C-NMR to distinguish cyano (δ ~115 ppm) and carbonyl (δ ~175 ppm) signals. DEPT-135 can identify CH2_2 and CH3_3 groups in the dimethylphenyl moiety .

Pharmacological Activity Assessment

Q: What experimental design is recommended for evaluating the compound’s potential biological activity? A:

  • In vitro assays : Use a panel of enzyme targets (e.g., kinases, proteases) with IC50_{50} determination via fluorescence polarization. Include positive controls (e.g., staurosporine for kinase inhibition) .
  • ADMET profiling : Assess metabolic stability in human liver microsomes (HLM) and permeability via Caco-2 monolayers. Monitor cytochrome P450 inhibition (e.g., CYP3A4) to predict drug-drug interactions .
  • Data contradictions : If bioactivity varies between assays, verify compound stability (e.g., via LC-MS) and test for aggregation artifacts using dynamic light scattering (DLS) .

Environmental Impact Analysis

Q: How should researchers assess the environmental fate and ecotoxicological risks of this compound? A:

  • Degradation studies : Perform hydrolysis (pH 5–9) and photolysis (UV-Vis at 254 nm) under OECD guidelines. Monitor degradation products via HPLC-MS .
  • Ecotoxicology : Use standardized tests with Daphnia magna (48h EC50_{50}) and Vibrio fischeri (Microtox®) for acute toxicity. For chronic effects, conduct algal growth inhibition (72h) .
  • Partitioning : Determine log KowK_{ow} (octanol-water) via shake-flask method and soil adsorption coefficient (KdK_d) using batch equilibrium .

Mechanistic Studies

Q: What methodologies are effective for elucidating the compound’s reaction mechanisms in chemical or biological systems? A:

  • Kinetic isotope effects (KIE) : Compare kH/kDk_H/k_D for sulfanyl group reactions (e.g., nucleophilic substitution) to infer transition states .
  • Computational modeling : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to simulate reaction pathways (e.g., electron transfer in redox reactions) .
  • Trapping intermediates : Employ low-temperature NMR (-40°C) or radical scavengers (e.g., TEMPO) to identify short-lived species .

Stability and Reactivity

Q: How can researchers evaluate the compound’s stability under varying storage and experimental conditions? A:

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and oxidizers (H2_2O2_2) for 4 weeks. Analyze degradation products via LC-QTOF-MS .
  • Thermal analysis : Use TGA (10°C/min) to determine decomposition temperature (TdT_d) and DSC for melting point validation .
  • Light sensitivity : Conduct ICH Q1B photostability testing in UV and visible light chambers. Use amber vials if degradation exceeds 5% .

Data Contradictions

Q: How should discrepancies in elemental analysis or spectroscopic data be addressed? A:

  • Replicate synthesis : Confirm batch-to-batch consistency. If C/N/S values deviate (e.g., C: 45.29% observed vs. 45.36% theoretical), check calibration of combustion analyzers and sample homogeneity .
  • Cross-validate techniques : Pair elemental analysis with HRMS (e.g., [M+H]+^+ at m/z 344.21) and 1H^1H-NMR integration ratios .
  • Advanced methods : Use XPS for sulfur oxidation state analysis if sulfoxide/sulfone byproducts are suspected .

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